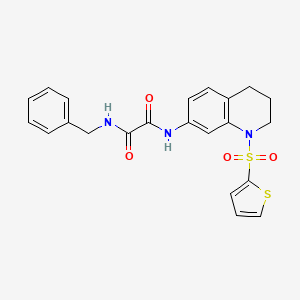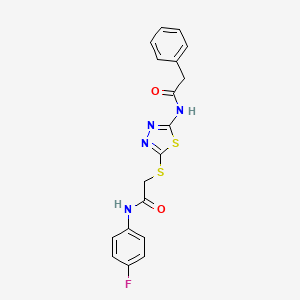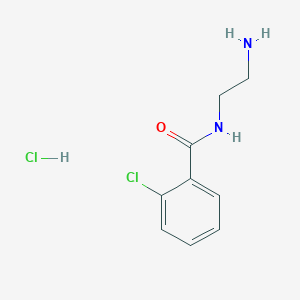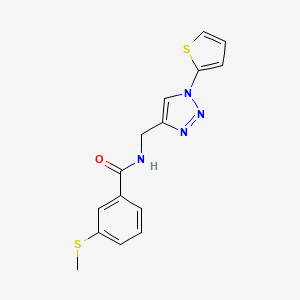![molecular formula C15H8ClNO6S B2432598 3-[(4-chlorophenyl)sulfonyl]-6-nitro-2H-chromen-2-one CAS No. 866013-24-3](/img/structure/B2432598.png)
3-[(4-chlorophenyl)sulfonyl]-6-nitro-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[(4-chlorophenyl)sulfonyl]-6-nitro-2H-chromen-2-one” is a chemical compound that contains a chromen-2-one moiety, a sulfonyl group attached to a 4-chlorophenyl group, and a nitro group. Chromen-2-one is a heterocyclic compound that is a derivative of chromene . The sulfonyl group is a common functional group in organic chemistry, often used in the synthesis of sulfonamides . The nitro group is a functional group that consists of one nitrogen atom and two oxygen atoms. It is often used in the synthesis of explosives, but also has applications in pharmaceuticals and dyes.
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a sulfonyl chloride with an amine to form a sulfonamide . The chromen-2-one moiety could potentially be synthesized from a salicylaldehyde derivative through a Perkin reaction or a Knoevenagel condensation .
Molecular Structure Analysis
The molecular structure of this compound would likely show the chromen-2-one moiety as a bicyclic ring system, with the sulfonyl group attached to the 4-chlorophenyl group at the 3-position, and the nitro group at the 6-position .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing nitro group and the electron-donating sulfonyl group. The nitro group could potentially undergo reduction reactions to form amines, while the sulfonyl group could participate in substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the functional groups .
Applications De Recherche Scientifique
Core Structure and Synthetic Methods
3-[(4-chlorophenyl)sulfonyl]-6-nitro-2H-chromen-2-one is a compound with a chromen-2-one (coumarin) core structure, which is of significant interest in pharmacological research. The compound belongs to the class of 6H-benzo[c]chromen-6-ones, known for being core structures of secondary metabolites with considerable pharmacological importance. Due to the limited quantities produced by natural sources, synthetic methods for these compounds are vital. The synthetic methods involve several protocols such as Suzuki coupling reactions, lactonization, reactions of 3-formylcoumarin with bis(silylenol ethers), radical-mediated cyclization, and metal or base-catalyzed cyclization among others. These methods aim to create efficient and straightforward procedures for developing pharmacologically active derivatives of the core structure (Mazimba, 2016).
Anticancer Research
Studies in the field of anticancer drugs have pointed out the significance of compounds related to chromen-2-one structures. For instance, certain styrylchromones and styryl-2H-chromenes have been identified to exhibit high tumor specificity with minimal keratinocyte toxicity. These compounds, through chemical modification and the introduction of appropriate functional groups, hold promise as new types of anticancer drugs with reduced toxicity, highlighting the potential medicinal applications of chromen-2-one derivatives in targeting cancer cells (Sugita et al., 2017).
Antibacterial Activity
The antibacterial activity of compounds containing chromene moieties has been a subject of significant research. Aryl sulfonamides bearing thiophene and chromene moieties have been extensively reviewed for their antibacterial properties. These compounds, due to their structural diversity and presence in nature, are crucial in the development of new antibacterial agents. The potential antibacterial properties of thiophene-arylsulfonamide and chromene-arylsulfonamide highlight the relevance of such structures in medicinal chemistry, inspiring further synthesis and development of pharmacological applications (Rathore et al., 2021).
Orientations Futures
Propriétés
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6-nitrochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClNO6S/c16-10-1-4-12(5-2-10)24(21,22)14-8-9-7-11(17(19)20)3-6-13(9)23-15(14)18/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBAZGZBUOXQBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClNO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(Trifluoromethyl)thiophen-3-yl]methanamine](/img/structure/B2432520.png)

![[(1-Cyanocyclopentyl)carbamoyl]methyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate](/img/structure/B2432522.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2432523.png)
![1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2432524.png)
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-5-nitrobenzonitrile](/img/structure/B2432525.png)


![(3-Methylisoxazol-5-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2432533.png)




